molecular formula C9H15N3O3 B1242022 N-Diazoacetylnorleucine methyl ester

N-Diazoacetylnorleucine methyl ester

Cat. No. B1242022
M. Wt: 213.23 g/mol
InChI Key: GZUCPCIYJMTPIU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-diazoacetylnorleucine methyl ester is a diazonium betaine obtained by the deprotonation of the hydroxy group of (Z)-2-hydroxy-2-{[(2S)-1-methoxy-1-oxohexan-2-yl]amino}ethenediazonium. It has a role as a metabolite. It is a diazonium betaine and a methyl ester.

Scientific Research Applications

Enzyme Modification and Inhibition

N-Diazoacetylnorleucine methyl ester has been used extensively in enzyme modification and inhibition studies. For instance, it has been employed to inhibit cathepsin D, an enzyme sharing similarities with pepsin (Keilová, 1970). It has also been shown to rapidly inactivate pepsin, with the inactivation mechanism involving the introduction of norleucine into the enzyme molecule (Rajagopalan, Stein & Moore, 1966). Further research has identified a specific aspartic acid residue in pepsin that is modified by N-diazoacetylnorleucine methyl ester, suggesting its role in the enzyme's active site (Meitner, 1971).

Protein Delivery

The compound has been explored for its potential in protein delivery into cells. Esterification of proteins with diazo compounds, including N-diazoacetylnorleucine methyl ester, enables the proteins to enter the cytosol of mammalian cells, suggesting a novel method for protein delivery (Mix, Lomax & Raines, 2017).

Chemical Synthesis

N-Diazoacetylnorleucine methyl ester is also significant in the field of chemical synthesis. For example, it has been used in the synthesis of bromophenol derivatives with a cyclopropyl moiety, which are effective inhibitors of certain enzymes and have potential therapeutic applications (Boztaş et al., 2019). Additionally, it has been utilized in the synthesis of the pentacyclic skeleton of Aspidosperma alkaloids, showcasing its role in complex organic syntheses (Padwa & Price, 1998).

properties

Product Name

N-Diazoacetylnorleucine methyl ester

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

methyl (2S)-2-[(2-diazoacetyl)amino]hexanoate

InChI

InChI=1S/C9H15N3O3/c1-3-4-5-7(9(14)15-2)12-8(13)6-11-10/h6-7H,3-5H2,1-2H3,(H,12,13)/t7-/m0/s1

InChI Key

GZUCPCIYJMTPIU-ZETCQYMHSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)OC)NC(=O)C=[N+]=[N-]

Canonical SMILES

CCCCC(C(=O)OC)NC(=O)C=[N+]=[N-]

synonyms

DAN methyl ester
diazoacetyl-DL-norleucine methyl ester
N-diazoacetylnorleucine methyl ester
N-diazoacetylnorleucine methyl ester, (L)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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